molecular formula C7H5BrN4 B1269336 5-(4-Bromophenyl)-1H-tetrazole CAS No. 50907-23-8

5-(4-Bromophenyl)-1H-tetrazole

Cat. No.: B1269336
CAS No.: 50907-23-8
M. Wt: 225.05 g/mol
InChI Key: YMZMDMWMKVPGDP-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-1H-tetrazole: is a heterocyclic compound that contains a tetrazole ring substituted with a 4-bromophenyl group. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique structural and electronic properties. The presence of the bromophenyl group enhances the compound’s reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Bromophenyl)-1H-tetrazole typically involves the cyclization of 4-bromobenzyl azide with sodium azide under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the tetrazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or acetonitrile and temperatures ranging from 80°C to 120°C.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in the 4-bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Cycloaddition Reactions: The tetrazole ring can participate in cycloaddition reactions, forming new heterocyclic compounds.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atom or the tetrazole ring.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).

    Cycloaddition: Reagents like azides or alkynes under thermal or catalytic conditions.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Various substituted tetrazoles with different functional groups.

    Cycloaddition Products: New heterocyclic compounds with potential biological activity.

    Oxidation and Reduction Products: Compounds with altered oxidation states and reactivity.

Scientific Research Applications

Chemistry: 5-(4-Bromophenyl)-1H-tetrazole is used as a building block in organic synthesis, particularly in the synthesis of new heterocyclic compounds with potential pharmaceutical applications.

Biology: The compound has been studied for its antimicrobial and antifungal properties. It can inhibit the growth of various bacterial and fungal strains, making it a potential candidate for developing new antimicrobial agents.

Medicine: Research has shown that derivatives of this compound exhibit anticancer activity. They can induce apoptosis in cancer cells and inhibit tumor growth, making them promising candidates for cancer therapy.

Industry: The compound is used in the development of new materials, such as polymers and liquid crystals, due to its unique electronic properties and stability.

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)-1H-tetrazole and its derivatives involves interaction with specific molecular targets, such as enzymes or receptors. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt membrane integrity. In anticancer applications, it may induce apoptosis by activating caspases or inhibiting specific signaling pathways involved in cell proliferation.

Comparison with Similar Compounds

    5-Phenyl-1H-tetrazole: Lacks the bromine atom, resulting in different reactivity and biological activity.

    5-(4-Chlorophenyl)-1H-tetrazole: Contains a chlorine atom instead of bromine, leading to variations in chemical and biological properties.

    5-(4-Methylphenyl)-1H-tetrazole: Contains a methyl group, affecting its electronic properties and reactivity.

Uniqueness: 5-(4-Bromophenyl)-1H-tetrazole is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its potential for forming new derivatives with diverse biological activities. The bromine atom also influences the compound’s electronic properties, making it suitable for various applications in materials science and medicinal chemistry.

Properties

IUPAC Name

5-(4-bromophenyl)-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN4/c8-6-3-1-5(2-4-6)7-9-11-12-10-7/h1-4H,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMZMDMWMKVPGDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNN=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80354194
Record name 5-(4-Bromophenyl)-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24826320
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

50907-23-8
Record name 5-(4-Bromophenyl)-2H-tetrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50907-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Bromophenyl)-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-Bromophenyl)-1H-tetrazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

4-Bromobenzonitrile (20 g, 110 mmol), sodium azide (7.9 g, 121 mmol) and NH4Cl (6.5 g, 121 mmol) in DMF (340 mL) were heated at 90° C. under argon. After 2 days the reaction mixture was concentrated and then diluted with water (300 mL). After adding enough 1M NAOH to render the mixture basic (litmus paper) it was washed with ether (4×25 mL). The aqueous portion was acidified to pH 3 with 1N HCl, the precipitated product was collected by suction filtration and then washed with water. The crude product was recrystallized from ethanol to give crystalline 5-(4-bromophenyl)-2H-tetrazole (19.2 g. 83.6 mmol) in 76% yield, mp. 271°-273° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step One
Name
Quantity
6.5 g
Type
reactant
Reaction Step One
Name
Quantity
340 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 5-(4-Bromophenyl)-1H-tetrazole interact with the Ru(II) complex in the context of dye-sensitized solar cells (DSSCs)?

A1: In the research presented [], this compound acts as a ligand, specifically a tetrazolato ligand, after deprotonation. It coordinates to the central Ru(II) ion in the complex D3, replacing two thiocyanate (-NCS) ligands typically found in benchmark Ru(II) dyes for DSSCs. This ligand substitution is key to modifying the photophysical properties of the resulting Ru(II) complex, aiming to enhance its performance as a photosensitizer in DSSCs.

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